molecular formula C10H10Z B1252598 Zirconocene

Zirconocene

Cat. No.: B1252598
M. Wt: 221.41 g/mol
InChI Key: IDASTKMEQGPVRR-UHFFFAOYSA-N
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Description

Zirconocene, also known as this compound, is a useful research compound. Its molecular formula is C10H10Zr and its molecular weight is 221.41 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Recent studies have demonstrated zirconocene's ability to activate inert C–C and C–O bonds through remote functionalization. This methodology allows for innovative synthetic pathways that can lead to the formation of complex organic molecules .

Case Study: Remote Activation

  • Objective : To explore the cleavage of C–C and C–O bonds.
  • Findings : The use of this compound species facilitated the formation of acyclic stereodefined reactive organometallic species, showcasing its potential in synthetic chemistry.

Organic Synthesis

This compound compounds are instrumental in various organic transformations, including coupling reactions and the formation of metallacycles. The unique reactivity profile allows for the synthesis of functionalized organic compounds that are otherwise challenging to obtain.

Table 2: Organic Reactions Utilizing this compound

Reaction TypeProduct TypeYieldNotes
C–C CouplingMacrocyclic CompoundsHighUseful in host-guest chemistry
Insertion ReactionsFunctionalized ProductsModerateApplicable in materials science
CyclizationHeterometallacyclesVariableExpands synthetic possibilities

Polymer Chemistry

This compound's role in polymer chemistry extends beyond olefin polymerization. It is also utilized in the synthesis of biodegradable polymers through cationic ring-opening polymerization (CROP). This process allows for the creation of polymers with specific functionalities, contributing to advancements in sustainable materials .

Case Study: Biodegradable Polymers

  • Objective : To synthesize polycaprolactone using this compound catalysts.
  • Findings : Enhanced catalyst activities were observed with modified ligands, leading to improved yields and molecular weights.

Materials Science

This compound complexes have potential applications in materials science due to their ability to form well-defined macromolecular architectures. The unique properties of these materials make them suitable for various applications, including coatings, adhesives, and electronic materials.

Q & A

Basic Research Questions

Q. How do I design a reproducible synthesis protocol for zirconocene complexes?

  • Methodological Answer : Begin by identifying precursor reagents (e.g., ZrCl₄, cyclopentadienyl ligands) and optimizing reaction conditions (solvent, temperature, stoichiometry). Use inert-atmosphere techniques (glovebox/Schlenk line) to prevent oxidation. Characterize intermediates via NMR and XRD to confirm structural integrity. For reproducibility, document purification steps (e.g., sublimation, recrystallization) and validate yields across multiple trials .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1\text{H}, 13C^{13}\text{C}, and 91Zr^{91}\text{Zr} NMR to analyze ligand environments and metal coordination symmetry.
  • X-ray Diffraction (XRD) : Resolve crystal structures to confirm bond lengths/angles and oxidation states.
  • IR Spectroscopy : Identify ligand vibrational modes (e.g., Cp ring stretching).
    Cross-reference data with computational models (DFT) to validate assignments .

Q. How can I address inconsistencies in reported catalytic activities of this compound complexes?

  • Methodological Answer : Systematically compare reaction variables:

  • Catalyst Loading : Test 0.1–5 mol% to identify optimal activity.
  • Substrate Scope : Evaluate steric/electronic effects using substituted alkenes or alkynes.
  • Kinetic Studies : Monitor turnover frequencies (TOF) under controlled conditions.
    Replicate prior studies to isolate discrepancies (e.g., impurity effects, solvent choice) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s mechanistic pathways for olefin polymerization?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated monomers to trace insertion pathways via 2H^2\text{H} NMR.
  • DFT Calculations : Model transition states to compare energy barriers for Cossee-Arlman vs. metallacycle mechanisms.
  • In-situ Spectroscopy : Employ stopped-flow UV-vis or EPR to capture transient intermediates.
    Publish raw kinetic data and computational inputs to enable peer validation .

Q. How to evaluate the ligand electronic effects on this compound’s redox behavior?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure E1/2E_{1/2} values for Cp-substituted derivatives (e.g., Cp*, Indenyl).

  • Spectroelectrochemistry : Correlate redox events with UV-vis/NIR spectral changes.

  • DFT Analysis : Calculate HOMO/LUMO energies and Mulliken charges to quantify ligand donor strength.
    Tabulate data comparing substituent Hammett parameters with electrochemical outcomes (Example Table 1) .

    Table 1 : Ligand Electronic Effects on this compound Redox Potentials

    LigandHammett σₚE1/2E_{1/2} (V vs. Fc/Fc⁺)
    Cp0.00-1.25
    Cp* (C₅Me₅)-0.15-1.10
    Indenyl+0.12-1.40

Q. What interdisciplinary approaches enhance understanding of this compound’s role in C–H activation?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to distinguish hydrogen abstraction vs. σ-bond metathesis.
  • Synchrotron Studies : Use XAS to probe Zr oxidation states during catalysis.
  • Collaborative Meta-Analysis : Aggregate data from organometallic, computational, and surface science studies to identify consensus mechanisms.
    Apply frameworks like PICO (Population: Zr complexes; Intervention: Ligand variation; Comparison: Ti/Hf analogs; Outcome: Catalytic efficiency) to structure hypotheses .

Q. Guidance for Data Reporting and Peer Review

  • Experimental Reproducibility : Follow Beilstein Journal guidelines: provide detailed synthetic procedures, characterization data (NMR shifts, XRD CIFs), and raw kinetic traces in supporting information .
  • Conflict Resolution : Use platforms like Zenodo to share datasets, enabling independent validation of controversial results (e.g., conflicting TOF values) .

Preparation Methods

Reduction Pathways to Hydrido and Dihydride Complexes

Lithium Aluminum Hydride (LiAlH₄) Reduction

Schwartz’s reagent (Cp₂ZrHCl), a versatile hydride donor, is prepared by reducing Cp₂ZrCl₂ with LiAlH₄ in diethyl ether:

Cp2ZrCl2+LiAlH4Et2OCp2ZrHCl+LiCl+AlCl3+H2\text{Cp}2\text{ZrCl}2 + \text{LiAlH}4 \xrightarrow{\text{Et}2\text{O}} \text{Cp}2\text{ZrHCl} + \text{LiCl} + \text{AlCl}3 + \text{H}_2

This exothermic reaction requires careful temperature control (−78°C to 0°C) to prevent over-reduction to Cp₂ZrH₂ . The product is moisture-sensitive and typically stored under argon at 2–8°C .

tert-Butyllithium (t-BuLi) Mediated Hydride Formation

A more selective approach employs t-BuLi to generate this compound hydrido chlorides. Treating CpCp''ZrCl₂ with 1 equivalent of t-BuLi yields CpCp''Zr(H)Cl in 90% yield . Further reduction with H₂ gas produces monomeric dihydrides:

CpCp”Zr(H)Cl+H2CpCp”ZrH2+HCl\text{CpCp''Zr(H)Cl} + \text{H}_2 \rightarrow \text{CpCp''ZrH}_2 + \text{HCl}

This method avoids dimerization issues common in traditional routes .

Table 2: Hydrido Complex Synthesis via t-BuLi

Starting MaterialReagentProductYieldByproducts
Cp*Cp''ZrCl₂ 1 equiv t-BuLiCp*Cp''Zr(H)Cl90%None
rac-(1-CMe₃−C₉H₆)ZrCl₂ 2 equiv t-BuLirac-(1-CMe₃−C₉H₆)ZrH₂85%Trace isobutane

Ligand Substitution and Functionalization

Alkyl Hydride Complexes

Isobutyl hydride derivatives, such as CpCp''Zr(CH₂CHMe₂)(H), are synthesized by adding excess t-BuLi to CpCp''Zr(H)Cl . These complexes undergo hydrogenolysis under H₂ to form dihydrides, demonstrating reversible C–H activation:

CpCp”Zr(CH₂CHMe₂)(H)+H2CpCp”ZrH2+CH2CHMe2H\text{CpCp''Zr(CH₂CHMe₂)(H)} + \text{H}_2 \rightarrow \text{CpCp''ZrH}2 + \text{CH}2\text{CHMe}_2\text{H}

This reactivity is exploited in catalytic cycles for alkene polymerization .

Ansa-Zirconocenes

Bridged ansa-zirconocenes, like iPr₂Si(η⁵-C₅H₃SiMe₃)(η⁵-C₅H₂(SiMe₃)₂)ZrCl₂, are prepared via salt metathesis. Reduction with t-BuLi yields dimeric dihydrides, which exhibit unique stereoelectronic profiles for asymmetric catalysis .

Emerging Methodologies

Photochemical Activation

Recent studies explore UV-induced C–H activation in Cp₂ZrH₂, generating “tuck-in” complexes with η⁵:η¹-coordinated ligands . These species serve as intermediates in hydrocarbon functionalization.

Solid-Phase Synthesis

Nichia Corporation’s patented techniques immobilize this compound catalysts on N-doped graphene, enhancing recyclability in polymerization reactions .

Properties

Molecular Formula

C10H10Z

Molecular Weight

221.41 g/mol

IUPAC Name

cyclopenta-1,3-diene;zirconium(2+)

InChI

InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

IDASTKMEQGPVRR-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]

Synonyms

Cp2ZrCl2 cpd
zirconocene
Zirconocene dichloride

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Then 1.61 g of the bridged ligand having a vinyl terminated branch, i.e. 5-cyclopentadienyl-5-(9-fluorenyl)-1-hexene, was dissolved in 10 mL of chlorodimethylsilane at room temperature. Then approximately 1 mL of hexachloroplatinic acid was added and a reaction mixture stirred overnight at room temperature. The solvent was then evaporated in a vacuum. A white solid was recovered which was concluded to be 1-chlorodimethyl-silyl-5-cyclopentadienyl-5-(9-fluorenyl)-hexane. A portion of this material was then contacted with silica gel (Merck No. 7734) the process involved contacting 2 g of the silica gel dried as explained in Example IV and 1.56 g of the 1-chlorodimethyl-silyl-5-cyclopentadienyl-5-(9-fluorenyl)-hexane in a manner analogous to that used in the analogous step in Example IV. Then a supported zirconocene was prepared by reacting 1.74 g of that solid with 0.8 g of zirconium tetrachloride using a technique of the general type disclosed in Example IV. The resulting supported metallocene will be referred to herein as catalyst 34A.
[Compound]
Name
bridged ligand
Quantity
1.61 g
Type
reactant
Reaction Step One
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-cyclopentadienyl-5-(9-fluorenyl)-1-hexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
0.8 g
Type
reactant
Reaction Step Five
[Compound]
Name
metallocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
34A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Quantity
1 mL
Type
catalyst
Reaction Step Nine
Name
zirconocene

Synthesis routes and methods II

Procedure details

1.5 g of the solid prepared under aa) (106 mmol of Al) were suspended in 100 cm3 of toluene in a stirrable vessel and cooled to -30° C. At the same time, 155 mg (0.246 mmol) of rac-dimethyl-silanediylbis(2-methyl-4-phenylindenyl)zirconium dichloride were dissolved in 75 cm3 of toluene and added dropwise to the suspension in the course of 30 minutes. The mixture was warmed slowly to room temperature with stirring, during which time the suspension took on a red color. The mixture was subsequently stirred at 80° C. for 1 hour, cooled to room temperature and filtered, and the solid washed 3× with 100 cm3 of toluene in each case and once with 100 cm3 of hexane. The hexane-moist filter residue which remained was dried in vacuo, giving 12.9 g of free-flowing, pale red, supported catalyst. Analysis gave a content of 10.1 mg of zirconocene per gram of catalyst.
[Compound]
Name
solid
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Al
Quantity
106 mmol
Type
reactant
Reaction Step One
Name
rac-dimethyl-silanediylbis(2-methyl-4-phenylindenyl)zirconium dichloride
Quantity
155 mg
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
zirconocene

Synthesis routes and methods III

Procedure details

The above obtained dianion was suspended in toluene and cooled to −20° C.; to the obtained mixture were added 0.28 g (1.19 mmol; 1.05 equivalents) of ZrCl4. The reaction mixture was maintained under stirring for 16 hours, at 20° C.; then it was centrifuged and the toluene layer was discarded. The remaining powder was washed with toluene (20 mL) and then extracted with CH2Cl2, in order to separate the product from LiCl. A pure mixture of rac and meso-isomers of 1,2-ethylene-bis(4-phenyl-2-indenyl)zirconium dichloride was obtained, in the form of a yellow powder. By crystallization from toluene, the meso isomer could be completely separated from the rac-isomer. The rac-isomer was obtained as a rac:meso mixture of about 4:1.
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
zirconocene

Synthesis routes and methods IV

Procedure details

1H NMR (d8-THF): δ 1.4 (d, 12H, Me), 3.22 (s, 4H, bridge CH2), 3.4 (septet, 2H, CHMe2), 5.93 (s, 2H, CH), 6.28 (m, 4H, aromatic CH), 7.08 (t, 2H, aromatic CH), 7.22 (t, 2H, aromatic CH), 7.28 (t, 4H, aromatic CH), 7.66 (d, 4H, aromatic CH) ppm. The dianion was suspended in toluene and cooled to −30° C.; 0.15 g of ZrCl4 (0.64 mmol) were added and the reaction niixture was stirred for 4 hours at 20° C. and then centrifuged. Toluene was discarded and the remaining powder was extracted with CH2Cl2. Centrifugation afforded a mixture of the two isomers rec/meso-1,2-ethylene-bis(1-isopropyl-4-phenyl-2-indenyl)zirconium dichloride, about in a 1:1 ratio.
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
meso-1,2-ethylene-bis(1-isopropyl-4-phenyl-2-indenyl)zirconium dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
zirconocene

Synthesis routes and methods V

Procedure details

6.22 g (0.010 mol) of the dimethylsilyl ligand above were dissolved in 75 mL of ether, treated with 8.2 mL of butyllithium in hexanes (2.5 M, 0.021 mol), and stirred at 40° C. for 6 h. ZrCl4 (2.3 g, 0.010 mol) was added, and the mixture was stirred for 18 h. The resulting yellow precipitate was collected on a closed frit (5.5 g), and the filtrate evaporated to orange solids (3.3 g). The yellow precipitate was stirred in dichloromethane (150 mL), filtered, and solvent removed from the filtrate to give 3.8 g of zirconocene (51%, 60:40 rac:meso ratio). A 12:1 rac:meso sample (1.0 g) was obtained by slow evaporation of a dichloromethane/hexane solution of the zirconocene. 1H-NMR δ (CDCl3): (rac isomer) 7.6–7.7 (m, 3H), 7.4–7.55 (m, 7H), 7.08 (s, 1H), 6.6 (s, 1H), 3.2 (m, 1H), 2.6 (s, 3H), 2.4 (s, 3H), 1.58 (s, 9H), 1.56 (s, 9H), 1.3 (s, 3H), 1.18 (s, 3H), 1.1 (d, 3H), 0.95 (d, 3H).
[Compound]
Name
dimethylsilyl
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.021 mol
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
zirconocene
Yield
51%

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